2-Propylfuran

Description

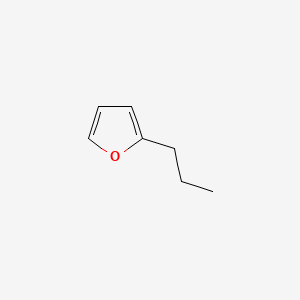

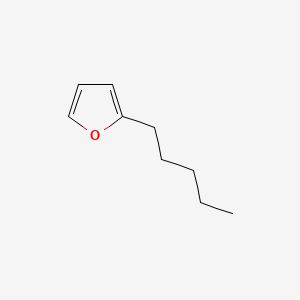

Structure

3D Structure

Properties

IUPAC Name |

2-propylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-4-7-5-3-6-8-7/h3,5-6H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLJMYOQYRCCBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195122 | |

| Record name | 2-Propylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 2-Propylfuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9646 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

113.00 to 115.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Propylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040277 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4229-91-8 | |

| Record name | 2-Propylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4229-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004229918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2-propyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propylfuran | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/592DXD68ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Propylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040277 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

From Platform Chemical to Value-Added Furan: A Technical Guide to the Synthesis of 2-Propylfuran from Furfural

Abstract

Furfural, a key platform chemical derived from lignocellulosic biomass, represents a sustainable starting point for the synthesis of a diverse array of value-added chemicals and biofuels. Among these, 2-alkylfurans are of significant interest for their applications as fuel additives, specialty solvents, and intermediates in the pharmaceutical and fragrance industries.[1] While the direct catalytic conversion of furfural to 2-methylfuran is well-documented, the synthesis of its longer-chain homologue, 2-propylfuran, presents a distinct set of challenges and opportunities. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of plausible, multi-step synthetic strategies for the production of this compound from furfural. Grounded in established reaction mechanisms, this document details two primary synthetic pathways: a Grignard-based approach and an Aldol condensation route. For each pathway, we provide a deep mechanistic rationale, detailed experimental protocols, and a discussion of catalyst selection, empowering researchers to navigate the complexities of this synthesis.

Introduction: The Synthetic Challenge

The furan nucleus is a critical scaffold in medicinal chemistry, often serving as a bioisostere for phenyl rings to modify steric and electronic properties, thereby improving metabolic stability and drug-receptor interactions.[2] this compound (C₇H₁₀O, CAS 4229-91-8) is a versatile organic compound with applications ranging from a flavoring agent to a potential biofuel additive.[1][3] Its synthesis from furfural is a prime example of biomass valorization.

However, a direct, one-pot catalytic hydrodeoxygenation of furfural to this compound is not prominently described in current literature, in stark contrast to the extensively studied synthesis of 2-methylfuran.[4][5] The addition of a three-carbon chain necessitates a C-C bond-forming strategy, followed by selective reduction and deoxygenation steps. This guide elucidates two robust, multi-step methodologies to achieve this transformation, providing the scientific underpinnings for each experimental choice.

Proposed Synthetic Strategies: A Comparative Overview

Two principal pathways are proposed, leveraging fundamental reactions in organic chemistry to construct the propyl side chain prior to or concurrently with the reduction of the aldehyde functionality.

Pathway A: Grignard Reaction followed by Catalytic Hydrodeoxygenation (HDO) This route utilizes a Grignard reagent to form the C-C bond, creating a secondary alcohol intermediate which is subsequently deoxygenated.

Pathway B: Aldol Condensation followed by Tandem Hydrogenation/Hydrodeoxygenation This pathway forms the C-C bond via a base-catalyzed aldol condensation, creating an α,β-unsaturated intermediate that is fully saturated and deoxygenated in subsequent catalytic steps.

Pathway A: Grignard Reaction & Hydrodeoxygenation

This pathway offers a direct and well-controlled method for installing the carbon backbone of the propyl group.

Mechanistic Rationale & Causality

Step 1: Grignard Reaction. The synthesis commences with the nucleophilic addition of a propyl Grignard reagent (e.g., propylmagnesium bromide) to the electrophilic carbonyl carbon of furfural.[6][7] This reaction is highly effective for forming C-C bonds. The choice of an ether-based solvent like anhydrous tetrahydrofuran (THF) is critical; THF is essential as it solvates the magnesium ion, breaking up the dimeric Grignard reagent and enabling the reaction, while ensuring all reactants and the resulting magnesium alkoxide intermediate remain soluble.[8] A subsequent aqueous acidic workup (e.g., with NH₄Cl) protonates the alkoxide to yield the secondary alcohol, 1-(furan-2-yl)butan-1-ol.

Step 2: Catalytic Hydrodeoxygenation (HDO). The conversion of the intermediate alcohol to this compound is the most challenging step. It requires the selective cleavage of the C-OH bond while preserving the furan ring. This is a classic hydrodeoxygenation reaction. Bifunctional catalysts are typically required: a metal site (e.g., Cu, Pd, Ru) to activate hydrogen and an oxophilic support or promoter (e.g., TiO₂, ZrO₂, Al₂O₃) that facilitates the C-O bond cleavage by interacting with the hydroxyl group.[1][3][9] The reaction proceeds via dehydration of the alcohol to an alkene intermediate on acidic sites of the support, followed by hydrogenation of the double bond on the metal sites. Alternatively, direct hydrogenolysis of the C-O bond can occur.

Experimental Protocol: Pathway A

Part 1: Synthesis of 1-(furan-2-yl)butan-1-ol via Grignard Reaction

-

Materials:

-

Magnesium turnings

-

1-Bromopropane

-

Furfural (freshly distilled)

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (crystal, as initiator)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be rigorously oven- or flame-dried to ensure anhydrous conditions.

-

Grignard Reagent Preparation: Place magnesium turnings in the flask. Add a single crystal of iodine. Fill the dropping funnel with a solution of 1-bromopropane in anhydrous THF.

-

Initiation: Add a small portion of the 1-bromopropane solution to the magnesium. The reaction is initiated upon the disappearance of the iodine color and the observation of bubbling. Gentle heating may be necessary.

-

Addition: Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. After completion, continue to reflux for an additional 30 minutes to ensure full consumption of the magnesium.

-

Reaction with Furfural: Cool the prepared Grignard reagent to 0 °C in an ice bath. Add a solution of freshly distilled furfural in anhydrous THF to the dropping funnel.

-

Add the furfural solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling in an ice bath. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-(furan-2-yl)butan-1-ol. Purification can be achieved via vacuum distillation or column chromatography.

-

Part 2: Hydrodeoxygenation to this compound

-

Materials:

-

1-(furan-2-yl)butan-1-ol (from Part 1)

-

Solvent (e.g., Dodecane, Tetrahydrofuran)

-

Catalyst (e.g., 5% Pd/C, Cu/Al₂O₃)

-

High-pressure autoclave reactor (e.g., Parr reactor)

-

-

Procedure:

-

Reactor Charging: Place the alcohol intermediate, solvent, and catalyst into the autoclave vessel.

-

Sealing & Purging: Seal the reactor and purge several times with an inert gas (e.g., N₂) followed by H₂ to remove all air.

-

Reaction: Pressurize the reactor with H₂ to the desired pressure (e.g., 5-10 MPa). Begin stirring and heat the reactor to the target temperature (e.g., 200-250 °C).

-

Monitoring: Monitor the reaction progress by tracking the pressure drop and/or taking aliquots for analysis (e.g., GC-MS).

-

Cooling & Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess H₂.

-

Product Isolation: Open the reactor, filter the catalyst, and wash it with a small amount of solvent. The filtrate contains the product, which can be purified by distillation.

-

Pathway B: Aldol Condensation & Reduction

This pathway is attractive as it often utilizes more benign, non-pyrophoric reagents and base catalysts, aligning with principles of green chemistry.

Mechanistic Rationale & Causality

Step 1: Aldol Condensation. This step involves a base-catalyzed crossed aldol condensation between furfural (which has no α-hydrogens and cannot self-condense) and propanal.[10][11] A base (e.g., NaOH, or a solid base catalyst like Mg-Al mixed oxide) deprotonates the α-carbon of propanal to form an enolate. This enolate then acts as a nucleophile, attacking the furfural carbonyl carbon. The resulting β-hydroxy aldehyde readily dehydrates under the reaction conditions to form the conjugated α,β-unsaturated aldehyde, 2-(furan-2-yl)pent-2-enal. Controlling the molar ratio of reactants is key to minimizing the self-condensation of propanal.

Step 2: Tandem Hydrogenation & Hydrodeoxygenation. The unsaturated intermediate must undergo a three-part transformation:

-

Saturation of the C=C bond: This is readily achieved over standard hydrogenation catalysts (Pd, Pt, Ni).

-

Reduction of the C=O bond: The aldehyde is hydrogenated to a primary alcohol.

-

Hydrodeoxygenation of the C-OH bond: The resulting primary alcohol is cleaved to yield the final propyl group.

These steps can often be achieved in a single pot using a multifunctional catalyst under hydrogen pressure.[11] For instance, a bimetallic catalyst like Cu-Ni or a noble metal on an acidic support can perform all three transformations. The reaction conditions (temperature, pressure) will dictate the selectivity towards the fully deoxygenated product versus partially reduced intermediates.

Experimental Protocol: Pathway B

-

Materials:

-

Furfural

-

Propanal

-

Catalyst: Mg-Al mixed oxide (for condensation); 5% Ru/C (for hydrogenation/HDO)

-

Solvent: Toluene (for condensation); 2-Propanol (for hydrogenation/HDO)

-

High-pressure autoclave reactor

-

-

Procedure:

-

Aldol Condensation: In a round-bottom flask, dissolve furfural and propanal (e.g., 1:2 molar ratio) in toluene. Add the solid base catalyst (e.g., Mg-Al mixed oxide).[11]

-

Heat the mixture (e.g., 100-120 °C) with vigorous stirring for several hours. Monitor the formation of the condensation product by TLC or GC.

-

Upon completion, cool the mixture, filter off the catalyst, and remove the solvent under reduced pressure to obtain the crude unsaturated aldehyde intermediate.

-

Hydrogenation/HDO: Transfer the crude intermediate to a high-pressure autoclave. Add the hydrogenation/HDO catalyst (e.g., 5% Ru/C) and a solvent like 2-propanol.

-

Seal, purge with N₂ and then H₂, and pressurize with H₂ (e.g., 5-10 MPa).

-

Heat the reactor (e.g., 180-220 °C) with stirring for the required duration.

-

After cooling and depressurization, filter the catalyst and purify the resulting this compound from the filtrate by distillation.

-

Catalyst Selection and Data

The choice of catalyst is paramount for achieving high yield and selectivity in the hydrodeoxygenation steps of both pathways. Below is a summary of catalyst systems reported for analogous transformations of furanic compounds.

| Reaction Type | Catalyst System | Support | Temp (°C) | H₂ Pressure (MPa) | Key Outcome / Selectivity | Reference |

| Furfural HDO to 2-MF | Co/CoOₓ | - | 130-170 | 2.0 | High selectivity to 2-Methylfuran (2-MF) | [5] |

| Furfural HDO to 2-MF | CuFe | Activated Carbon | 230 | (from solvent) | 42.8% yield of 2-MF | [4] |

| Furfuryl Alcohol HDO | Cu/MgAl | Hydrotalcite | 200 | 5.0 | High conversion, products include cyclopentanol | [9] |

| Furfural HDO to 2-MF | Ni-Cu | ZSM-5 | 220 | - | 78.8% yield of 2-MF | [12] |

Rationale for Selection: For researchers developing the synthesis of this compound, non-noble bimetallic catalysts such as Cu-Ni or Cu-Fe on stable supports (activated carbon, Al₂O₃, ZrO₂) offer a cost-effective and highly active option. Noble metals like Pd, Pt, and Ru are highly effective but may lead to over-hydrogenation of the furan ring if conditions are not carefully controlled.

Product Characterization

Confirmation of the final product, this compound, requires standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (110.15 g/mol ) and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide the definitive structural elucidation, confirming the connectivity of the propyl group to the furan ring at the C2 position.

-

Infrared (IR) Spectroscopy: To confirm the absence of carbonyl (C=O) and hydroxyl (O-H) stretches from the starting materials and intermediates, and the presence of characteristic C-O-C and C=C stretches of the furan ring.

Conclusion and Future Outlook

The synthesis of this compound from furfural is a challenging but achievable goal for the modern chemist. While direct catalytic routes remain an area for future research, the multi-step pathways presented in this guide—via Grignard reaction or aldol condensation—provide robust and scientifically sound strategies. The key to success lies in the careful execution of the C-C bond-forming step and the rational selection of a bifunctional catalyst for the subsequent hydrodeoxygenation. Future work should focus on developing novel, single-pot catalytic systems that can perform both C-C coupling and HDO in a tandem fashion, thereby improving process efficiency and aligning with the goals of sustainable chemistry.

References

-

Chen, Y., et al. (2024). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Molecules, 29(12), 2976. Available at: [Link]

-

Gong, W., et al. (2021). Vacancy-mediated hydrodeoxygenation mechanism Furfuryl alcohol reacts to form 2-methylfuran over metal oxides. Angewandte Chemie, 133(38), 20925-20933. Available at: [Link]

-

Gourmaud, A., et al. (2021). 5‐Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants. ChemSusChem, 14(20), 4358-4381. Available at: [Link]

-

Guzmán, D. A., et al. (2024). Use of aldol condensation between furfural and acetone for biofuel production: A review. Heliyon, 10(24), e35591. Available at: [Link]

-

MDPI. (2022). Selective Synthesis of Renewable Bio-Jet Fuel Precursors from Furfural and 2-Butanone via Heterogeneously Catalyzed Aldol Condensation. Catalysts, 12(10), 1184. Available at: [Link]

-

MDPI. (2024). Renewable furfural and 2-methylfuran valorization: catalytic routes for the production of sustainable aviation C-15 fuel precursors. Sustainable Energy & Fuels. Available at: [Link]

-

POLITesi. (2015). Hydrogenation of furfural to 2-methylfuran with carbon catalysts. Available at: [Link]

-

Taylor & Francis Group. (n.d.). Catalytic Hydrodeoxygenation of Furfural. Available at: [Link]

-

ResearchGate. (2022). Multistep conversion of furfural to the 2,5-furandicarboxylic.... Available at: [Link]

-

ResearchGate. (n.d.). Furfural conversion and product selectivity obtained from aldol.... Available at: [Link]

-

ResearchGate. (n.d.). Cascade Upgrading of Bio-Based Furfural to 2-Methylfuran by Selective Hydrodeoxygenation Over a Multifunctional Metallic Cu Nps Supported Mof Catalyst. Available at: [Link]

-

ResearchGate. (2017). Hydrodeoxygenation of furfuryl alcohol over Cu/MgAl and Cu/ZnAl catalysts derived from hydrotalcite-like precursors: A reaction for bio-oil upgrading. Available at: [Link]

-

Serrano-Ruiz, J. C., et al. (2019). Aldol Condensation of Furfural with Acetone Over Mg/Al Mixed Oxides. Influence of Water and Synthesis Method. Catalysts, 9(2), 189. Available at: [Link]

- Google Patents. (2007). CN101125840A - Grignard reagent synthesis reaction solvent in maltol production.

-

IRIS. (2020). Recent catalytic routes for the preparation and the upgrading of biomass derived furfural and 5-hydroxymethylfurfural. Available at: [Link]

-

RSC Publishing. (2016). Gas-phase cascade upgrading of furfural to 2-methylfuran using methanol as a H-transfer reactant and MgO based catalysts. Available at: [Link]

-

Frontiers. (2022). Production of Hydroxymethylfurfural Derivatives From Furfural Derivatives via Hydroxymethylation. Available at: [Link]

- Google Patents. (1981). EP0037588B1 - Method of preparing furfuryl alcohols.

- Google Patents. (2008). CN101129184A - Grignard reaction method in production of maltol.

-

Han, Y., et al. (2024). Catalytic synthesis of renewable 2-methylfuran from furfural. RSC Sustainability. Available at: [Link]

-

Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at: [Link]

-

Journal of Catalysis. (2019). Reaction paths for hydrodeoxygenation of furfuryl alcohol at TiO2/Pd interfaces. Available at: [Link]

Sources

- 1. pure.psu.edu [pure.psu.edu]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. 5‐Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN101125840A - Grignard reagent synthesis reaction solvent in maltol production - Google Patents [patents.google.com]

- 7. EP0037588B1 - Method of preparing furfuryl alcohols - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. politesi.polimi.it [politesi.polimi.it]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Natural Occurrence of 2-Propylfuran in Food

Abstract

This compound is a volatile heterocyclic organic compound that contributes to the sensory profile of a variety of foods, particularly those that have undergone thermal processing. Its presence, stemming from complex chemical reactions between precursor molecules inherent in the food matrix, is of significant interest to food chemists, flavor scientists, and toxicologists. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, principal formation pathways, documented occurrence in foodstuffs, and the analytical methodologies required for its robust identification and quantification. The guide is intended for researchers, scientists, and professionals in food science and drug development who require a deep technical understanding of this compound.

Introduction to this compound

This compound (CAS No. 4229-91-8) is a furan derivative characterized by a propyl group substituted at the second position of the furan ring. It belongs to the class of organic compounds known as heteroaromatic compounds.[1] As a volatile molecule, it plays a role in the aroma profile of various foods, often imparting sweet, nutty, roasted, caramel, and coffee-like notes.[2][3] While contributing to desirable flavors, its structural relationship to furan—a compound classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B)—necessitates a thorough understanding of its formation and presence in the human diet.[4][5][6]

Core Formation Pathways in Food Matrices

The natural occurrence of this compound in food is not a result of its presence in raw agricultural commodities but is rather a consequence of chemical transformations during processing, primarily through heat treatment. The principal mechanisms involve the degradation of lipids and the Maillard reaction.

Lipid Peroxidation Pathway

The oxidation of polyunsaturated fatty acids (PUFAs) is a major and well-documented pathway for the formation of this compound and other 2-alkylfurans.[4][5] This multi-step process is initiated by the abstraction of a hydrogen atom from a PUFA molecule, leading to a cascade of radical reactions that generate a variety of breakdown products, including specific α,β-unsaturated aldehydes.

The key precursor for this compound is 2-heptenal .[7][8] The transformation from 2-heptenal to this compound involves a critical amino acid-catalyzed oxidation and cyclization process. The proposed mechanism is as follows:

-

Hydroxylation: Under oxidative conditions, 2-heptenal is hydroxylated at the γ-position (C4) to form 4-hydroxy-2-heptenal. This step is crucial for enabling the subsequent ring formation.

-

Cyclization & Dehydration: The resulting 4-hydroxy-2-heptenal undergoes intramolecular cyclization, followed by dehydration (loss of a water molecule), to yield the stable aromatic this compound ring.

Crucially, this reaction is significantly enhanced by the presence of amino acids, peptides, or proteins, which act as catalysts.[7][8] This highlights the interplay between lipid degradation products and proteinaceous components in food during processing.

Caption: Lipid peroxidation pathway to this compound.

Maillard Reaction and Carbohydrate Degradation

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is a fundamental source of furan and its alkylated derivatives in thermally processed foods.[3][4] While direct evidence pinpointing specific Maillard precursors for this compound is less established than the lipid pathway, the general mechanism provides a strong theoretical basis for its formation.

The reaction proceeds through several stages:

-

Condensation: A reducing sugar (e.g., glucose) reacts with an amino acid to form a Schiff base.

-

Rearrangement: The Schiff base rearranges to form an Amadori product.

-

Degradation: The Amadori product degrades through various complex pathways, generating numerous reactive intermediates, including dicarbonyl compounds and aldehydes.

-

Recombination & Cyclization: These reactive fragments can recombine, cyclize, and dehydrate to form a wide array of heterocyclic compounds, including furans.[9]

For alkylated furans like 2-methylfuran, the methyl group often originates from specific precursors like the amino acid alanine or C3 sugar fragments.[10] By extension, it is hypothesized that this compound can be formed via the recombination of a C4 furan-forming backbone (derived from sugar degradation) with a C3 fragment (e.g., propanal) derived from the Strecker degradation of amino acids like isoleucine or valine, or from lipid-derived aldehydes.

Caption: Hypothesized Maillard reaction pathway to this compound.

Occurrence of this compound in Foods

This compound has been identified as a volatile component in a range of food products, almost exclusively those subjected to heat. Its presence is often noted in fruits that are processed into juices or purees, roasted goods, and heated oils. However, many studies report its detection without quantification, suggesting that it is often present at trace levels, which can be challenging to measure accurately without targeted methods.[1]

| Food Category | Specific Food Item | Reported Concentration | Reference(s) |

| Fruits | Apricot | Detected, not quantified | [11] |

| Plum | Detected, not quantified | [11] | |

| Processed Goods | Heated Peanut Oil | Detected, not quantified | |

| Carob Bean (Ceratonia siliqua) | Detected, not quantified | [11] | |

| Beverages | Coffee | Detected, not quantified | [11] |

This table summarizes the documented occurrence of this compound. The general lack of quantitative data represents a significant knowledge gap and an area for future research.

Analytical Methodology for Quantification

The volatile nature of this compound dictates the analytical approach for its extraction and measurement. The gold-standard technique is Headspace-Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .[5][12] This method offers high sensitivity, requires no organic solvents for extraction, and is readily automated.

Caption: Standard analytical workflow for this compound analysis.

Self-Validating Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol describes a robust, self-validating system for the determination of this compound in a semi-solid food matrix (e.g., fruit puree). The use of a stable isotope-labeled internal standard (IS) is critical for ensuring accuracy by correcting for matrix effects and variations in extraction efficiency.

1. Materials and Reagents:

-

This compound analytical standard

-

Deuterated this compound (e.g., d6-2-propylfuran) for use as an internal standard (IS)

-

22-mL glass headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., 1 cm, 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS))

-

Saturated sodium chloride (NaCl) solution

-

Deionized water

2. Instrument and Conditions:

-

Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with an autosampler configured for SPME.

-

GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

GC Inlet: Splitless mode, 250°C.

-

Oven Program: Initial temperature 40°C, hold for 2 min; ramp at 10°C/min to 240°C, hold for 5 min.

-

MS Conditions: Electron Ionization (EI) at 70 eV. Source temperature 230°C, Quadrupole temperature 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.

-

This compound ions (example): m/z 110 (quantifier), 81 (qualifier).

-

d6-2-Propylfuran IS ions (example): m/z 116 (quantifier), 87 (qualifier).

-

3. Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 2.0 ± 0.1 g of the homogenized food sample into a 22-mL headspace vial.

-

Matrix Modification: Add 5 mL of saturated NaCl solution. This increases the ionic strength of the matrix, which enhances the partitioning of volatile analytes into the headspace.

-

Internal Standard Spiking: Add a precise volume (e.g., 10 µL) of the IS working solution (e.g., d6-2-propylfuran at 1 µg/mL) directly into the sample slurry.

-

Vial Sealing: Immediately cap the vial tightly. Vortex for 30 seconds to ensure thorough mixing.

-

Incubation and Extraction: Place the vial in the autosampler tray. The system will automatically perform the following sequence for each sample:

-

Equilibration/Incubation: Incubate the vial at 60°C for 15 minutes with agitation to facilitate the release of volatiles into the headspace.

-

SPME Extraction: Expose the SPME fiber to the headspace for 20 minutes at 60°C to adsorb the analytes.

-

-

Desorption and GC-MS Analysis: The fiber is automatically retracted and inserted into the hot GC inlet (250°C), where the adsorbed analytes are thermally desorbed into the GC column for separation and subsequent MS detection.

-

Quantification: Construct a calibration curve using standards prepared in a model matrix and spiked with the same amount of IS. The concentration of this compound in the sample is determined by calculating the peak area ratio of the analyte to the IS and plotting it against the calibration curve.

Toxicological and Safety Considerations

The toxicological profile of this compound itself has not been fully investigated.[10] Therefore, risk assessment is often based on the data available for the parent compound, furan. Furan is known to cause hepatocellular adenomas and carcinomas in animal studies, leading to its classification as a Group 2B possible human carcinogen by the IARC.[4][6][13] The mechanism of toxicity is believed to involve metabolic activation by cytochrome P450 enzymes to a reactive metabolite, cis-2-butene-1,4-dial, which can cause cellular damage.[14]

Given the structural similarity, it is plausible that this compound could share similar metabolic activation pathways and potential hazards. However, without specific toxicological data, this remains an extrapolation. Regulatory bodies like the European Food Safety Authority (EFSA) have recommended monitoring for furan and its derivatives (including 2-methylfuran and 2,5-dimethylfuran) in food to refine exposure estimates and better understand the associated risks.[6] Further research into the toxicity of alkylated furans, including this compound, is essential for a comprehensive risk assessment.

Conclusion and Future Outlook

This compound is a naturally occurring flavor compound formed in foods via well-understood lipid peroxidation pathways and probable Maillard reactions. While it contributes to the sensory experience of many thermally processed products, its structural relationship to furan warrants scientific attention. The current body of literature indicates its widespread but often unquantified presence, highlighting a need for more extensive quantitative surveys across a broader range of foodstuffs. The analytical methods for its detection are robust and well-established, providing the necessary tools for future research. Key priorities for the scientific community should include generating more quantitative occurrence data, elucidating the specific Maillard reaction pathways that may lead to its formation, and conducting toxicological studies to accurately assess the risk, if any, associated with its dietary intake.

References

-

FooDB. (2019). Showing Compound this compound (FDB019996). Food Database. [Link]

-

Adams, A., et al. (2011). Amino acid catalysis of 2-alkylfuran formation from lipid oxidation-derived α,β-unsaturated aldehydes. Journal of Agricultural and Food Chemistry, 59(20), 11048-53. [Link]

-

Scent.vn. This compound (CAS 4229-91-8): Odor profile, Properties, & IFRA compliance. [Link]

-

Limacher, A., et al. (2008). Formation of Furan and Methylfuran by Maillard-Type Reactions in Model Systems and Food. Journal of Agricultural and Food Chemistry, 56(10), 3639-47. [Link]

-

ResearchGate. (2011). Amino Acid Catalysis of 2-Alkylfuran Formation from Lipid Oxidation-Derived α,β-Unsaturated Aldehydes. [Link]

-

ResearchGate. (2008). Formation of Furan and Methylfuran by Maillard-Type Reactions in Model Systems and Food. [Link]

-

ResearchGate. (2009). Amino acid-dependent formation pathways of 2-acetylfuran and 2,5-dimethyl-4-hydroxy-3[2H]-furanone in the Maillard reaction. [Link]

-

ResearchGate. (2022). Furan formation pathway through lipid oxidation (Yaylayan, 2006). [Link]

-

ResearchGate. (2023). Furan formation via the Maillard reaction (adapted from Limacher et al., 2008; Perez Locas & Yaylayan, 2004). [Link]

-

Lee, K. G., & Shin, D. M. (2015). Furan in Thermally Processed Foods: A Review. Toxicological research, 31(4), 341–351. [Link]

-

Wegener, J. W. (2020). Formation of furan and furan derivatives in model systems and food products. Dissertation, University of Hohenheim. [Link]

-

The Good Scents Company. 2-propyl furan. [Link]

-

Kim, M., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Biotechnology. [Link]

-

ResearchGate. (2020). Development of an analytical method and survey of foods for furan, 2-methylfuran and 3-methylfuran with estimated exposure. [Link]

-

Vranová, J., & Ciesarová, Z. (2009). Furan in food. Czech Journal of Food Sciences, 27(1), 1-14. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Formation of furan and methylfuran by maillard-type reactions in model systems and food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formation of furan and furan derivatives in model systems and food products - American Chemical Society [acs.digitellinc.com]

- 6. Analysis Furan and Alkylfurans residues in food - Eurofins Scientific [eurofins.vn]

- 7. Amino acid catalysis of 2-alkylfuran formation from lipid oxidation-derived α,β-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Formation of furan and methylfuran by maillard-type reactions in model systems and food - Lookchem [lookchem.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-propyl furan, 4229-91-8 [thegoodscentscompany.com]

- 12. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 14. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-Propylfuran: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 2-propylfuran (C₇H₁₀O, MW: 110.15 g/mol ), a heterocyclic organic compound.[1] Intended for researchers, scientists, and professionals in drug development, this document outlines the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used for the structural elucidation and characterization of this molecule. We present a detailed interpretation of the mass, infrared, proton NMR, and carbon-13 NMR spectra, coupled with field-proven experimental protocols for data acquisition. This guide emphasizes the synergistic application of these techniques as a self-validating system for unambiguous compound identification, a cornerstone of robust scientific research.

Introduction to this compound

This compound is a substituted furan, a five-membered aromatic heterocycle containing one oxygen atom. The presence of the propyl group at the second position of the furan ring influences its chemical and physical properties. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in various applications, including its potential use as a building block in the synthesis of more complex molecules. This guide will walk through the key spectroscopic signatures that define its molecular structure.

Spectroscopic Characterization of this compound

The definitive identification of an organic molecule like this compound relies on a cohesive interpretation of data from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive molecular profile.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard and highly effective analytical technique.

Data Summary:

| Feature | Observation | Interpretation |

| Molecular Ion (M⁺) | m/z 110 | Corresponds to the molecular weight of this compound (C₇H₁₀O).[1] |

| Base Peak | m/z 81 | Represents the most abundant fragment, likely formed by the loss of an ethyl group. |

| Key Fragments | m/z 95, 53, 43 | Correspond to characteristic fragmentation pathways of alkyl-substituted furans. |

Interpretation of the Mass Spectrum:

The mass spectrum of this compound shows a distinct molecular ion peak at m/z 110, which confirms its molecular weight.[1] The fragmentation pattern is characteristic of an alkyl-substituted furan. The base peak at m/z 81 is attributed to the formation of a stable furfuryl cation via benzylic-like cleavage and loss of an ethyl radical (•CH₂CH₃). Another significant fragment at m/z 95 is likely due to the loss of a methyl radical (•CH₃).

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathway of this compound

Caption: Proposed EI-MS fragmentation of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Data Summary:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 | C-H stretch | Aromatic (furan ring) |

| ~2960-2870 | C-H stretch | Aliphatic (propyl group) |

| ~1580, 1500 | C=C stretch | Aromatic (furan ring) |

| ~1010 | C-O-C stretch | Furan ring ether |

Interpretation of the IR Spectrum:

The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. The peaks around 3100 cm⁻¹ are indicative of the C-H stretching vibrations of the furan ring. The series of bands in the 2960-2870 cm⁻¹ region correspond to the C-H stretching of the propyl group's CH₃ and CH₂ moieties. The absorptions at approximately 1580 and 1500 cm⁻¹ are due to the C=C stretching vibrations within the aromatic furan ring. A strong band around 1010 cm⁻¹ is characteristic of the C-O-C stretching of the furan ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. While publicly available, fully assigned experimental NMR data for this compound is limited, the following sections describe the expected spectra based on known chemical shift values for similar furan derivatives.

Proton NMR provides information on the number of different types of protons, their electronic environments, and their connectivity.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.3 | m | 1H | H-5 |

| ~6.2-6.3 | m | 1H | H-4 |

| ~5.9-6.0 | m | 1H | H-3 |

| ~2.5-2.6 | t | 2H | -CH₂- (alpha to furan) |

| ~1.6-1.7 | sextet | 2H | -CH₂- (beta to furan) |

| ~0.9-1.0 | t | 3H | -CH₃ |

Interpretation of the ¹H NMR Spectrum:

The three protons on the furan ring are expected to appear in the aromatic region (δ 5.9-7.3 ppm) as multiplets due to mutual coupling. The proton at the 5-position (H-5) would be the most downfield. The protons of the propyl group will show characteristic aliphatic signals. The methylene group attached directly to the furan ring is expected to be a triplet around δ 2.5-2.6 ppm. The middle methylene group should appear as a sextet around δ 1.6-1.7 ppm, and the terminal methyl group as a triplet around δ 0.9-1.0 ppm.

Carbon-13 NMR provides information on the number of non-equivalent carbons and their chemical environments.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~157-158 | C-2 |

| ~140-141 | C-5 |

| ~110-111 | C-4 |

| ~104-105 | C-3 |

| ~28-29 | -CH₂- (alpha to furan) |

| ~22-23 | -CH₂- (beta to furan) |

| ~13-14 | -CH₃ |

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in this compound. The four carbons of the furan ring will appear in the downfield region (δ 104-158 ppm), with the carbon attached to the oxygen and the propyl group (C-2) being the most deshielded. The three carbons of the propyl group will appear in the upfield aliphatic region (δ 13-29 ppm).

Experimental Protocols

The following are generalized, yet detailed, protocols for acquiring the spectroscopic data presented. These methodologies are designed to be robust and reproducible.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Sample Preparation: Prepare a dilute solution of this compound (~10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[2] Ensure the sample is free of particulate matter by filtration or centrifugation.

-

GC Conditions:

-

Injection: Inject 1 µL of the sample solution into the GC inlet.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Sample Preparation: For liquid samples like this compound, no extensive preparation is needed.[3][4]

-

Data Acquisition:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal surface.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe after the measurement.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[5][6]

-

Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[5]

-

Transfer: Transfer the solution to a 5 mm NMR tube. The sample height should be approximately 4-5 cm.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

-

Data Acquisition:

-

Insertion: Insert the NMR tube into the spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[5]

-

Tuning: Tune the probe to the appropriate nucleus (¹H or ¹³C).

-

Acquisition: Acquire the data using standard pulse sequences. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Workflow for Spectroscopic Analysis of this compound

Caption: A generalized workflow for the spectroscopic characterization of this compound.

Data Interpretation and Structural Confirmation

The convergence of data from MS, IR, and NMR spectroscopy provides a powerful and self-validating methodology for the structural confirmation of this compound.

-

Mass Spectrometry confirms the molecular weight of 110.15 g/mol and provides fragmentation patterns consistent with a propyl-substituted furan ring.[1]

-

Infrared Spectroscopy identifies the key functional groups: aromatic C-H, aliphatic C-H, aromatic C=C, and the characteristic furan C-O-C ether linkage.

-

NMR Spectroscopy (predicted) elucidates the precise connectivity of the carbon and hydrogen atoms, distinguishing between the aromatic protons of the furan ring and the aliphatic protons of the propyl chain.

The collective evidence from these orthogonal techniques leads to the unambiguous structural assignment of this compound, demonstrating a robust approach to chemical characterization that is essential for quality control, reaction monitoring, and regulatory compliance in scientific and industrial settings.

References

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Scribd. Preparing Samples For NMR Acquisition and Software For Processing The Spectra. Retrieved from [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

National Institute of Standards and Technology. Furan, 2-propyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

University of California, Davis. Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

SCION Instruments. (2023, April 25). Sample preparation GC-MS. Retrieved from [Link]

Sources

- 1. Furan, 2-propyl- [webbook.nist.gov]

- 2. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 4. This compound(4229-91-8) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

The Furan Scaffold: A Privileged Motif in Drug Discovery - An In-depth Technical Guide to Biological Activity Screening

Abstract

Furan, a five-membered aromatic heterocycle, represents a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a multitude of pharmacologically active compounds.[1][2] Its unique electronic and steric properties often enhance the binding affinity, selectivity, and pharmacokinetic profiles of drug candidates.[1] This technical guide provides a comprehensive overview of the strategies and methodologies employed in the biological activity screening of furan derivatives. We will delve into the core principles and practical applications of key assays for evaluating antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed, self-validating protocols to empower the discovery of novel furan-based therapeutics.

The Furan Moiety: A Versatile Player in Medicinal Chemistry

The furan ring, consisting of four carbon atoms and one oxygen atom, is a fundamental structural unit found in numerous natural products and synthetic compounds with significant biological properties.[3][4] Its ability to participate in various interactions, including hydrogen bonding and polar interactions, contributes to its broad spectrum of pharmacological effects.[1] Furan derivatives have demonstrated a wide array of activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant effects.[1][5][6] The remarkable therapeutic efficacy of furan-containing drugs has spurred medicinal chemists to continuously explore novel derivatives and their potential applications.[2][6] Even slight modifications to the substitution pattern on the furan nucleus can lead to significant changes in biological activity, highlighting the importance of systematic screening.[2][6]

Synthetic Accessibility

The furan ring is readily accessible through various synthetic routes, with the Paal-Knorr and Feist-Benary syntheses being among the most classical and widely employed methods.[7][8] Other notable methods include the conversion of 1,3-butadiene, decarboxylation of furfural, and ring expansion of alkynic oxiranes.[8] This synthetic tractability allows for the generation of diverse libraries of furan derivatives for biological screening.

A Strategic Approach to Biological Activity Screening

A systematic and well-designed screening cascade is paramount for the efficient identification of lead compounds. The initial phase typically involves high-throughput screening (HTS) to rapidly assess a large number of compounds, followed by more detailed secondary and tertiary assays to confirm activity and elucidate the mechanism of action.

Caption: A typical workflow for in vitro anticancer screening.

Anti-inflammatory Activity Screening

Furan derivatives have been shown to possess anti-inflammatory properties, often by inhibiting enzymes like cyclooxygenases (COX). [1][5]

Rationale for Screening

Screening for anti-inflammatory activity aims to identify compounds that can modulate the inflammatory response, which is implicated in numerous diseases.

Key Experimental Protocols

This is a classic and widely used in vivo model for evaluating the anti-inflammatory activity of new compounds. [9][10] Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Grouping and Dosing: Divide rats into groups and administer the furan derivative or a reference drug (e.g., ibuprofen) orally or intraperitoneally. [10]2. Induction of Edema: Inject a sub-plantar injection of carrageenan into the right hind paw of each rat.

-

Measure Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculate Percentage Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. [11] Protocol: NO Production Inhibition Assay

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Compound and LPS Treatment: Pre-treat the cells with the furan derivative for a short period, followed by stimulation with LPS.

-

Measure Nitrite Concentration: After incubation, measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Calculate IC50: Determine the concentration of the compound that inhibits NO production by 50% (IC50). [11]

Screening Model Principle Advantages Limitations Carrageenan-Induced Paw Edema Measures the reduction of acute inflammation in an animal model. [9] Provides in vivo efficacy data, relevant to the overall physiological response. Involves animal use, more complex and expensive. | NO Production Inhibition | Measures the inhibition of a key pro-inflammatory mediator in a cell-based assay. [11]| High-throughput, allows for mechanistic insights. | In vitro results may not always translate to in vivo efficacy. |

Antioxidant Activity Screening

Furan derivatives can act as antioxidants by scavenging free radicals and reducing oxidative stress. [1]

Rationale for Screening

Antioxidant screening assays are used to evaluate the capacity of compounds to neutralize harmful reactive oxygen species (ROS), which are implicated in various diseases.

Key Experimental Protocols

This is a simple and widely used method to assess the free radical scavenging ability of a compound. [12] Protocol: DPPH Assay

-

Prepare Solutions: Prepare a solution of the furan derivative and a solution of DPPH in a suitable solvent (e.g., methanol).

-

Reaction: Mix the compound solution with the DPPH solution and allow the reaction to proceed in the dark.

-

Measure Absorbance: Measure the decrease in absorbance of the DPPH solution at a specific wavelength (e.g., 517 nm). The discoloration of the DPPH solution indicates its reduction by the antioxidant.

-

Calculate Scavenging Activity: The percentage of radical scavenging activity is calculated based on the reduction in absorbance.

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). [13] Protocol: FRAP Assay

-

Prepare FRAP Reagent: Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and ferric chloride solution.

-

Reaction: Mix the furan derivative solution with the FRAP reagent.

-

Measure Absorbance: Measure the absorbance of the resulting blue-colored complex at a specific wavelength (e.g., 593 nm). The absorbance is proportional to the reducing power of the compound.

Enzyme Inhibition Assays

Many drugs exert their therapeutic effects by inhibiting specific enzymes. [14][15]Furan derivatives can be screened for their ability to inhibit enzymes relevant to various diseases.

Rationale for Screening

Enzyme inhibition assays are crucial for identifying molecules that can modulate the activity of a target enzyme, which is a key step in drug discovery. [14][16]

General Protocol for Enzyme Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate.

-

Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the furan derivative.

-

Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

-

Monitor Reaction: Monitor the rate of product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Calculate IC50: Determine the concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50).

In Silico Screening: A Computational Approach

Computational methods, such as molecular docking, can be used to predict the binding affinity and interaction of furan derivatives with specific biological targets. [17][18][19]This approach can help in prioritizing compounds for experimental screening and in understanding structure-activity relationships (SAR). [5]

Caption: A simplified workflow for in silico screening of furan derivatives.

Structure-Activity Relationship (SAR) Studies and Future Perspectives

The data generated from the biological activity screening of a library of furan derivatives is invaluable for establishing structure-activity relationships (SAR). [5]By systematically modifying the substituents on the furan ring and correlating these changes with biological activity, researchers can identify key structural features required for potency and selectivity. [5]This knowledge guides the rational design of more effective and safer furan-based drug candidates. [5] The future of furan derivative research lies in the integration of computational and experimental approaches, the exploration of novel biological targets, and the development of innovative drug delivery systems to enhance their therapeutic potential.

Conclusion

The furan scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. A well-structured and methodologically sound biological activity screening program is essential for unlocking the full potential of this versatile heterocyclic motif. This guide has provided a comprehensive overview of the key principles and practical protocols for screening furan derivatives, with the aim of empowering researchers to accelerate the discovery of the next generation of furan-based medicines.

References

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.

- A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences.

- An In-depth Technical Guide to Furan Derivatives: Synthesis, Biological Activity, and Signaling P

- Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.

- Synthesis and biological activities of furan derivatives.

- Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Deriv

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.

- Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. MDPI.

- Wh

- Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes. MDPI.

- Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. Slideshare.

- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC.

- Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. CRC Press.

- Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.

- IN SILICO SCREENING BY MOLECULAR DOCKING OF HETEROCYCLIC COMPOUNDS WITH FURAN OR INDOLE NUCLEUS FROM DATABASE FOR ANTICANCER ACTIVITY AND VALIDATION OF THE METHOD BY REDOCKING.

- In Silico Screening for Computational Exploration of Interactions, Synthesis, and Comparative Evaluation of Novel Furan-2-Quinol.

- Pharmacological Study of Some Newly Synthesized Furan Deriv

- Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI.

- SAR studies of furan derivatives.

- Structure-Based Virtual Screening of Furan-1,3,4-Oxadiazole Tethered N-phenylacetamide Derivatives as Novel Class of hTYR and hTYRP1 Inhibitors. PMC.

- Antioxidant compounds, assays of determination and mode of action. Academic Journals.

- Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Deriv

- Application of Furan-Containing Compounds in Molecular Docking Studies: A Detailed Guide. Benchchem.

- Evaluation of natural and synthetic compounds according to their antioxidant activity using a multivariate approach.

- Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central.

- Mechanism of Action Assays for Enzymes. NCBI Bookshelf.

- Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC.

- Enzyme Inhibition Studies. BioIVT.

- Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles. NIH.

- Research antioxidant properties of natural and synthetic polyphenols. AIP Publishing.

- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.

- Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors.

- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC.

- Examples of furan derivatives with biological activity.

- Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Bentham Science.

- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC.

- Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI.

- Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives.

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. ijabbr.com [ijabbr.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 9. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes | MDPI [mdpi.com]

- 12. academicjournals.org [academicjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. blog.biobide.com [blog.biobide.com]

- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. bellbrooklabs.com [bellbrooklabs.com]

- 17. researchgate.net [researchgate.net]

- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 19. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 2-Propylfuran: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylfuran is a heterocyclic aromatic compound that belongs to the furan family. Characterized by a five-membered aromatic ring containing one oxygen atom and a propyl substituent at the C2 position, this molecule serves as a versatile building block in organic synthesis and a notable component in the flavor and fragrance industry.[1][2] Its unique structural features—a combination of an electron-rich aromatic system and an aliphatic side chain—impart a distinct profile of reactivity and physical properties. This guide provides a comprehensive overview of this compound, focusing on its chemical identity, synthesis, key applications, and safety protocols, tailored for professionals in research and development.

Chemical Identity and Structure

A precise understanding of a compound's structure is fundamental to exploring its chemistry. This compound is systematically identified by a unique CAS (Chemical Abstracts Service) number and defined by its molecular formula and structure.

The structure consists of a planar, five-membered furan ring, which possesses aromatic character due to the delocalization of six π-electrons. The propyl group attached to the carbon atom adjacent to the oxygen heteroatom is the key feature defining its identity as this compound.

Caption: Workflow for the Paal-Knorr synthesis of this compound.

Experimental Protocol: Paal-Knorr Synthesis

This representative protocol is based on the established principles of the Paal-Knorr furan synthesis.

Materials:

-

Heptane-2,5-dione

-

p-Toluenesulfonic acid (p-TsOH) or another acid catalyst (e.g., H₂SO₄)

-

Toluene or another suitable aprotic solvent for azeotropic removal of water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware, including a round-bottom flask, Dean-Stark apparatus, condenser, and distillation setup.

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add heptane-2,5-dione (1 equivalent) and toluene (to create a ~0.5 M solution).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).

-

Azeotropic Dehydration: Heat the mixture to reflux. The water formed during the cyclization will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation under atmospheric or reduced pressure to yield the final product.

Causality and Self-Validation: The success of this synthesis relies on the efficient removal of water, which drives the equilibrium towards the formation of the aromatic furan product. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the consumption of the starting diketone. The final product's identity and purity should be confirmed through spectroscopic methods (NMR, IR, MS).

Applications in Research and Industry

This compound's distinct properties make it a valuable compound in several fields.

-

Flavor and Fragrance Industry: It is used as a flavoring agent in food products, imparting sweet, nutty, and roasted notes. [3]Its presence has been detected in various foods, including heated peanut oil, apricot, and plum. [2]* Organic Synthesis: As a functionalized furan, it is a key intermediate for creating more complex molecules. The furan ring can participate in various reactions, including electrophilic substitution and Diels-Alder reactions, making it a versatile synthon for pharmaceuticals and agrochemicals. [5]* Biofuel Research: Furan derivatives, including alkylfurans, are being investigated as potential biofuel additives. They possess high energy density and can be derived from biomass, positioning them as promising candidates for sustainable energy solutions. [5]* Polymer Science: The furan moiety can be used as a building block in the synthesis of polymers, contributing to materials with enhanced thermal stability and specific mechanical properties. [5]

Spectroscopic Analysis

Spectroscopic data is crucial for the unambiguous identification of this compound.

-

Infrared (IR) Spectroscopy: The gas-phase IR spectrum shows characteristic peaks for the furan ring, including C-H stretching of the aromatic ring (~3100-3150 cm⁻¹), C=C stretching (~1500-1600 cm⁻¹), and the characteristic C-O-C stretching of the furan ring (~1000-1150 cm⁻¹). Additional peaks corresponding to the C-H stretching and bending of the propyl group will be present in the ~2800-3000 cm⁻¹ and ~1375-1465 cm⁻¹ regions, respectively. [6]* Mass Spectrometry (MS): In electron ionization mass spectrometry, the molecular ion peak (M⁺) is observed at m/z = 110. A prominent fragment is typically observed at m/z = 81, corresponding to the loss of an ethyl group (C₂H₅) via cleavage beta to the furan ring, resulting in a stable furfuryl-type cation. [3]Another significant peak can be seen at m/z = 67.

Safety and Handling

As a flammable and volatile organic compound, this compound must be handled with appropriate precautions.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquid | GHS02 | Warning | H226: Flammable liquid and vapor |

Handling and Storage:

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

Keep the container tightly closed and store in a cool, well-ventilated place.

-

Use explosion-proof electrical, ventilating, and lighting equipment.

-

Wear protective gloves, clothing, and eye/face protection.

-

Take precautionary measures against static discharge.

-

Note on Peroxide Formation: Like other ethers, furan and its derivatives may form explosive peroxides upon prolonged storage, especially in the presence of air and light. Containers should be dated upon opening and tested for peroxides before use, particularly before distillation.

Conclusion

This compound is a significant heterocyclic compound with a well-defined chemical identity and a range of important applications. Its synthesis via the robust Paal-Knorr reaction makes it accessible for use as a building block in diverse areas, from creating nuanced food flavors to developing advanced biofuels and polymers. A thorough understanding of its physicochemical properties, reactivity, and safety protocols is essential for its effective and safe utilization in research and industrial settings.

References

-

2-propyl furan, 4229-91-8. The Good Scents Company. Available from: [Link]

-

Furan, 2-propyl-. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available from: [Link]

-

Paal–Knorr synthesis. Wikipedia. Available from: [Link]

-

This compound (CHEM033502). ContaminantDB. Available from: [Link]

-

2-Heptenal, 2-propyl- | C10H18O | CID 6386353. PubChem, National Institutes of Health. Available from: [Link]

-

2,5-Heptanedione | C7H12O2 | CID 15559. PubChem, National Institutes of Health. Available from: [Link]

-

This compound | C7H10O | CID 77907. PubChem, National Institutes of Health. Available from: [Link]

-

Furan, 2-propyl-. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available from: [Link]

-

Furan, 2-propyl-. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available from: [Link]

-

Showing Compound this compound (FDB019996). FooDB. Available from: [Link]

-

This compound (CHEM033502). ContaminantDB. Available from: [Link]

-

2,5-Heptanedione | C7H12O2 | CID 15559. PubChem, National Institutes of Health. Available from: [Link]

Sources